2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research by Vora and Vyas (2019) details the synthesis of novel compounds using 2-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole for antimicrobial purposes. The synthesis process involves a Biginelli reaction and the use of (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone). This compound was characterized using infrared, 1H nuclear magnetic resonance, and mass spectroscopic techniques and evaluated for its antibacterial and antifungal activities (Vora & Vyas, 2019).
Aquaporin-4 Inhibition and Cerebral Edema Reduction
A study by Farr et al. (2019) identified a compound, AER-271, which is a prodrug of AER-270 (N-[3,5-bis (trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide), and involves 2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate. This compound was found to inhibit Aquaporin-4, reducing cerebral edema and improving neurological outcomes in models of central nervous system injury (Farr et al., 2019).
Synthesis of Electron-Deficient Phosphine Oxides
Busacca et al. (2007) discussed the synthesis of electron-deficient secondary phosphine oxides, including the preparation of bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. This research is significant in the field of organic synthesis, particularly in the development of phosphorus-containing compounds (Busacca et al., 2007).
Ionic Liquid Catalysis
Kalantari (2012) utilized triethyl ammonium dihydrogen phosphate as an acidic ionic liquid catalyst for synthesizing compounds like 1,8-dioxo-octahydroxanthenes. This study demonstrates the application of phosphates in facilitating chemical reactions under mild conditions (Kalantari, 2012).
properties
IUPAC Name |
[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chlorophenyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF6NO5P/c16-9-1-2-12(28-29(25,26)27)11(6-9)13(24)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6H,(H,23,24)(H2,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHXPHFIHYXZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF6NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-4-chlorophenyl dihydrogen phosphate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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